7-Bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
7-Bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a synthetic organic compound that belongs to the class of brominated and trifluoromethylated tetrahydronaphthalenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a tetrahydronaphthalene derivative followed by the introduction of a trifluoromethyl group. The final step involves the conversion of the amine to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine or trifluoromethyl groups to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce azides or thiols derivatives.
Scientific Research Applications
7-Bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with desired chemical and physical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-5-(trifluoromethyl)-1H-indole
- 7-Bromo-5-chloro-1H-indole
- 7-Bromo-5-fluoro-1H-indole
Uniqueness
7-Bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its combination of bromine and trifluoromethyl groups on a tetrahydronaphthalene scaffold. This unique structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased lipophilicity and enhanced binding affinity to biological targets.
Properties
Molecular Formula |
C11H11BrF3N |
---|---|
Molecular Weight |
294.11 g/mol |
IUPAC Name |
7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11BrF3N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2 |
InChI Key |
UAAUUFFOQRVKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Br)C(F)(F)F)N |
Origin of Product |
United States |
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